molecular formula C10H8F4O3 B14558077 Methyl 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzoate CAS No. 62172-91-2

Methyl 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzoate

Cat. No.: B14558077
CAS No.: 62172-91-2
M. Wt: 252.16 g/mol
InChI Key: XFKJMUMELCMHQE-UHFFFAOYSA-N
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Description

Methyl 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzoate is a fluorinated aromatic ester. This compound is characterized by the presence of four fluorine atoms and a methoxymethyl group attached to the benzene ring, making it a highly fluorinated derivative of benzoic acid. The presence of fluorine atoms imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzoate typically involves the esterification of 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzoate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of aqueous acid or base.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives of the original compound.

    Reduction: 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol.

    Hydrolysis: 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzoic acid and methanol.

Scientific Research Applications

Methyl 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Employed in the study of enzyme-substrate interactions due to its unique structural features.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with improved thermal and chemical resistance.

Mechanism of Action

The mechanism of action of methyl 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzoate is primarily influenced by the presence of fluorine atoms, which can alter the electronic distribution within the molecule. This can affect its reactivity and interaction with biological targets. The compound may interact with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl alcohol
  • 2,3,5,6-Tetrafluoro-4-methoxybenzyl alcohol
  • 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid

Uniqueness

Methyl 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzoate is unique due to its ester functional group, which imparts different chemical reactivity compared to its alcohol and acid counterparts. The ester group can undergo hydrolysis and reduction reactions, providing a versatile platform for further chemical modifications. Additionally, the presence of four fluorine atoms enhances its stability and resistance to metabolic degradation, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

62172-91-2

Molecular Formula

C10H8F4O3

Molecular Weight

252.16 g/mol

IUPAC Name

methyl 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzoate

InChI

InChI=1S/C10H8F4O3/c1-16-3-4-6(11)8(13)5(10(15)17-2)9(14)7(4)12/h3H2,1-2H3

InChI Key

XFKJMUMELCMHQE-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C(=C(C(=C1F)F)C(=O)OC)F)F

Origin of Product

United States

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